
Antimicrobial agent-27
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimicrobial agent-27 is a synthetic compound designed to inhibit the growth of or kill microorganisms. This compound is part of a broader class of antimicrobial agents that include antibiotics, antifungals, antivirals, and antiseptics. The primary function of this compound is to combat bacterial infections, making it a valuable tool in both medical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antimicrobial agent-27 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a condensation reaction. Subsequent steps may involve functional group modifications, such as halogenation or alkylation, to enhance the compound’s antimicrobial properties. Reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The final product is purified using techniques such as crystallization, distillation, or chromatography.
化学反応の分析
Types of Reactions: Antimicrobial agent-27 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially enhancing its antimicrobial activity.
Reduction: Reduction reactions can be used to alter the compound’s structure, affecting its efficacy and stability.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups that improve the compound’s antimicrobial properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens (chlorine, bromine), alkylating agents.
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced or modified antimicrobial properties. These derivatives can be tailored to target specific types of microorganisms or to improve the compound’s stability and solubility.
科学的研究の応用
Antimicrobial agent-27 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antimicrobial action and to develop new synthetic methodologies.
Biology: Employed in microbiological studies to investigate the effects of antimicrobial agents on bacterial growth and resistance.
Medicine: Utilized in the development of new antibiotics and antiseptics, particularly for treating drug-resistant bacterial infections.
Industry: Applied in the formulation of antimicrobial coatings for medical devices, textiles, and food packaging to prevent microbial contamination.
作用機序
The mechanism of action of antimicrobial agent-27 involves disrupting the cell membrane of bacteria, leading to cell lysis and death. The compound targets specific proteins and enzymes involved in cell wall synthesis, DNA replication, and protein synthesis. By inhibiting these essential processes, this compound effectively kills or inhibits the growth of bacteria.
類似化合物との比較
Antimicrobial agent-28: Similar in structure but with different functional groups that may affect its spectrum of activity.
Antimicrobial agent-29: Another synthetic compound with a broader range of activity against both gram-positive and gram-negative bacteria.
Antimicrobial agent-30: Known for its enhanced stability and longer shelf life compared to antimicrobial agent-27.
Uniqueness: this compound is unique due to its specific mechanism of action and its ability to target a wide range of bacterial pathogens. Its synthetic versatility allows for the creation of various derivatives, making it a valuable compound in the fight against antimicrobial resistance.
特性
分子式 |
C35H58O7 |
|---|---|
分子量 |
590.8 g/mol |
IUPAC名 |
[(3R,4R,4aR,5S,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-4,5,10-trihydroxy-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C35H58O7/c1-9-20(2)29(41)42-28-27(40)35(19-37)22(16-30(28,3)4)21-10-11-24-31(5)14-13-25(38)32(6,18-36)23(31)12-15-33(24,7)34(21,8)17-26(35)39/h10,20,22-28,36-40H,9,11-19H2,1-8H3/t20-,22-,23+,24+,25-,26-,27-,28-,31-,32-,33+,34+,35-/m0/s1 |
InChIキー |
UTHVUHCIHWGOIA-YHLPCCDPSA-N |
異性体SMILES |
CC[C@H](C)C(=O)O[C@H]1[C@@H]([C@@]2([C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]2CC1(C)C)C)O)CO)O |
正規SMILES |
CCC(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)O)C)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


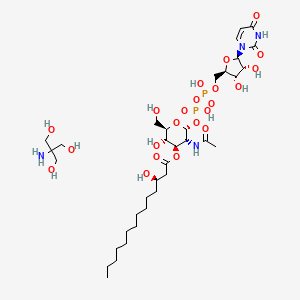
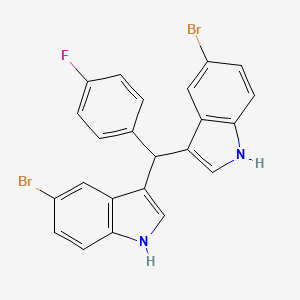
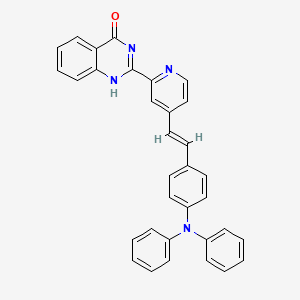
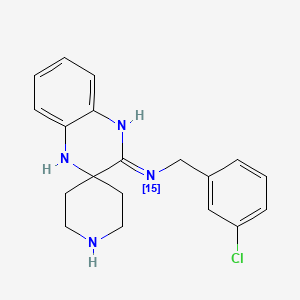
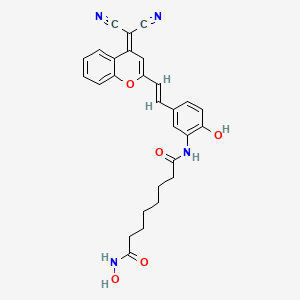
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12379295.png)
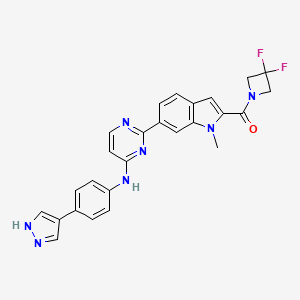
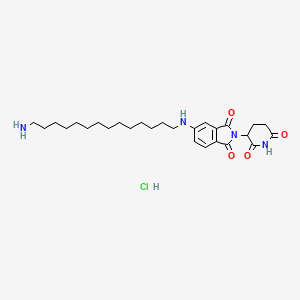
![[(2R,4S,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12379310.png)


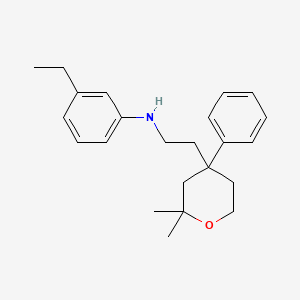
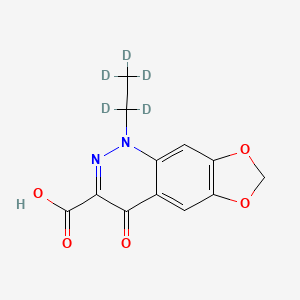
![[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-24-yl] benzoate](/img/structure/B12379340.png)
